(S)-2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide (S)-2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463228
InChI: InChI=1S/C9H13N3O2/c1-6(10)9(14)12-5-8(13)7-3-2-4-11-7/h2-4,6,11H,5,10H2,1H3,(H,12,14)/t6-/m0/s1
SMILES: CC(C(=O)NCC(=O)C1=CC=CN1)N
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol

(S)-2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide

CAS No.:

Cat. No.: VC13463228

Molecular Formula: C9H13N3O2

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide -

Specification

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
IUPAC Name (2S)-2-amino-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide
Standard InChI InChI=1S/C9H13N3O2/c1-6(10)9(14)12-5-8(13)7-3-2-4-11-7/h2-4,6,11H,5,10H2,1H3,(H,12,14)/t6-/m0/s1
Standard InChI Key GJMKIALNACRGGP-LURJTMIESA-N
Isomeric SMILES C[C@@H](C(=O)NCC(=O)C1=CC=CN1)N
SMILES CC(C(=O)NCC(=O)C1=CC=CN1)N
Canonical SMILES CC(C(=O)NCC(=O)C1=CC=CN1)N

Introduction

Key Structural Features:

  • Chirality: The compound has an (S)-configuration, indicating it is one of two possible enantiomers.

  • Functional Groups: It contains:

    • An amino group (-NH2) attached to a chiral carbon.

    • A propionamide moiety (-CONH2).

    • A pyrrole ring (1H-pyrrol-2-yl) linked via a ketoethyl group.

Synthesis

The synthesis of compounds like (S)-2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide often involves multi-step organic reactions. While specific synthesis protocols for this compound are not directly available in the provided literature, similar compounds are synthesized using the following general approach:

  • Starting Materials:

    • Chiral precursors such as (S)-alanine.

    • Pyrrole derivatives functionalized at the 2-position.

  • Reaction Steps:

    • Coupling of the chiral amino acid derivative with a pyrrole-containing keto compound using coupling agents like EDC or DCC.

    • Purification through recrystallization or chromatography.

  • Characterization:

    • Techniques like NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry are used to confirm the structure.

Biological Activity and Applications

Compounds with similar structures are known to exhibit diverse biological activities due to their ability to interact with enzymes or receptors. The presence of the pyrrole ring and ketoamide functionality suggests potential roles in:

  • Enzyme Inhibition:

    • The compound may act as an inhibitor for enzymes that recognize ketoamide substrates, such as proteases or oxidoreductases.

  • Drug Development:

    • The chiral center provides specificity in biological interactions, making it a candidate for stereoselective drug design.

  • Molecular Docking Studies:

    • Computational studies can predict binding affinity to target proteins, aiding in drug discovery efforts.

Analytical Data

To ensure purity and confirm identity, the following analytical techniques are typically employed:

Table 2: Analytical Techniques

TechniquePurpose
NMR SpectroscopyStructural elucidation
Mass SpectrometryMolecular weight confirmation
IR SpectroscopyFunctional group identification
Elemental AnalysisEmpirical formula verification

Potential Research Directions

Given its structural features, future research could explore:

  • Pharmacological Profiling: Testing for antimicrobial, anticancer, or anti-inflammatory properties.

  • Stereoselective Synthesis Methods: Developing efficient routes for large-scale production.

  • Molecular Docking Simulations: Identifying potential protein targets for therapeutic applications.

This compound represents an exciting area of study due to its structural complexity and potential biological relevance. Further experimental work is required to fully understand its properties and applications in medicinal chemistry.

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